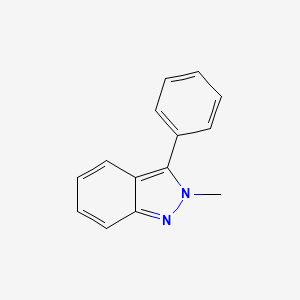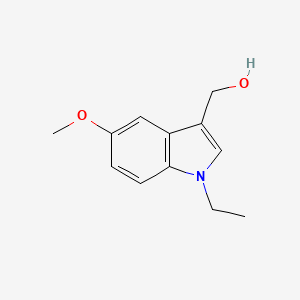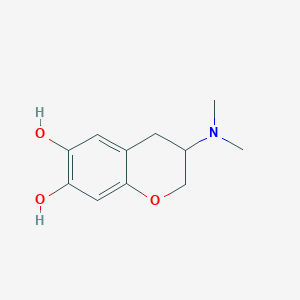
5,6,7-Trihydroxy-4-methyl-1H-isochromen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trihydroxy-4-methyl-1H-isochromen-1-one: is a chemical compound belonging to the isochromenone family. It is characterized by the presence of three hydroxyl groups and a methyl group attached to the isochromenone core. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trihydroxy-4-methyl-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hydroxybenzoic acids as starting materials, which undergo cyclization in the presence of catalysts and under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,6,7-Trihydroxy-4-methyl-1H-isochromen-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties. It is of interest in the development of new therapeutic agents.
Medicine: Research has explored the potential use of this compound in medicine, particularly for its antioxidant properties, which may help in the treatment of diseases related to oxidative stress.
Industry: In the industrial sector, the compound may be used in the formulation of various products, including pharmaceuticals and cosmetics, due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 5,6,7-Trihydroxy-4-methyl-1H-isochromen-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions, influencing its biological activity. The pathways involved may include antioxidant mechanisms, where the compound neutralizes free radicals and reduces oxidative stress.
Vergleich Mit ähnlichen Verbindungen
- 4,6,8-Trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-one
- 5-Chloro-4,6,8-trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-one
Comparison: Compared to similar compounds, 5,6,7-Trihydroxy-4-methyl-1H-isochromen-1-one is unique due to the specific positioning of its hydroxyl and methyl groups. This unique structure can influence its reactivity and biological activity, making it distinct from other isochromenone derivatives.
Eigenschaften
Molekularformel |
C10H8O5 |
|---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
5,6,7-trihydroxy-4-methylisochromen-1-one |
InChI |
InChI=1S/C10H8O5/c1-4-3-15-10(14)5-2-6(11)8(12)9(13)7(4)5/h2-3,11-13H,1H3 |
InChI-Schlüssel |
JOKLIMLZJFVCCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC(=O)C2=CC(=C(C(=C12)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile](/img/structure/B11893283.png)












